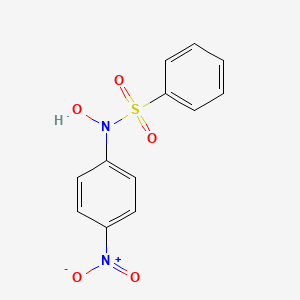![molecular formula C19H22OSi B14505119 5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol CAS No. 63453-06-5](/img/structure/B14505119.png)
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol is an organosilicon compound characterized by the presence of a silyl group attached to a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[ethenyl(diphenyl)silyl]pent-4-en-1-ol typically involves the hydrosilylation of 5-penten-1-ol with ethenyl(diphenyl)silane. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds as follows:
CH2=CH−Si(C6H5)2−H+CH2=CH−CH2−CH2−CH2−OHPt catalystCH2=CH−Si(C6H5)2−CH2−CH2−CH2−CH2−OH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and amines for amination.
Major Products Formed
Oxidation: Formation of 5-[ethenyl(diphenyl)silyl]pent-4-enal or 5-[ethenyl(diphenyl)silyl]pent-4-enoic acid.
Reduction: Formation of 5-[ethenyl(diphenyl)silyl]pentanol.
Substitution: Formation of 5-[ethenyl(diphenyl)silyl]pent-4-en-1-chloride or 5-[ethenyl(diphenyl)silyl]pent-4-en-1-amine.
Scientific Research Applications
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[ethenyl(diphenyl)silyl]pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s double bonds can undergo reactions that modulate its activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-[Phenyl(diphenyl)silyl]pent-4-en-1-ol
- 5-[Methyl(diphenyl)silyl]pent-4-en-1-ol
- 5-[Ethyl(diphenyl)silyl]pent-4-en-1-ol
Uniqueness
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound for various applications.
Properties
CAS No. |
63453-06-5 |
|---|---|
Molecular Formula |
C19H22OSi |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
5-[ethenyl(diphenyl)silyl]pent-4-en-1-ol |
InChI |
InChI=1S/C19H22OSi/c1-2-21(17-11-5-10-16-20,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h2-4,6-9,11-15,17,20H,1,5,10,16H2 |
InChI Key |
AJGSJVIQQMPJSS-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C=CCCCO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



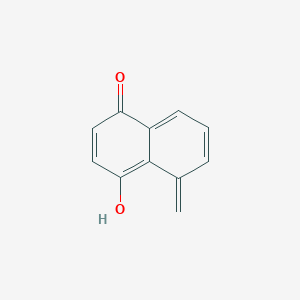

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
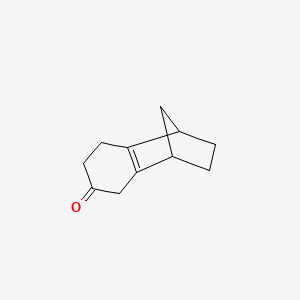
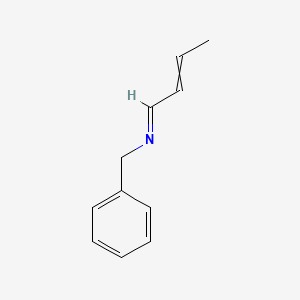
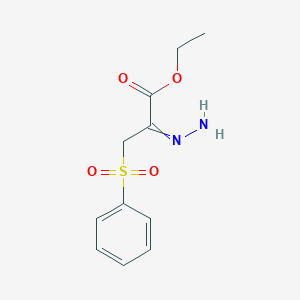
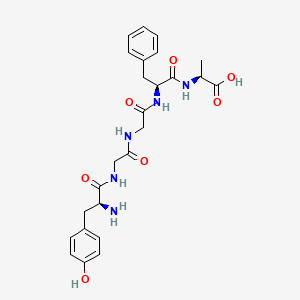
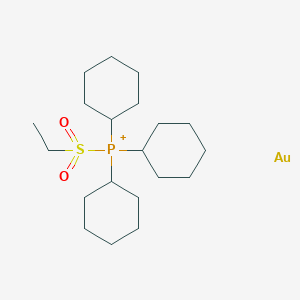
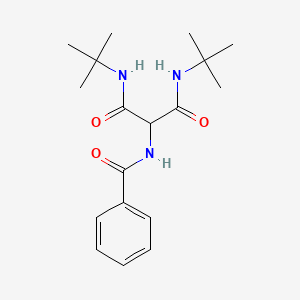
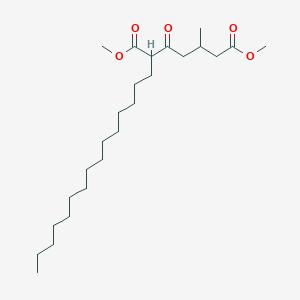
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)
